

# Current EU Regulatory Status & Ongoing Process

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Propaquizafof

CAS No.: 111479-05-1

Cat. No.: S540285

[Get Quote](#)

The table below summarizes the core regulatory information for **propaquizafof**.

| Aspect                        | Status / Value            | Source & Notes                                                          |
|-------------------------------|---------------------------|-------------------------------------------------------------------------|
| EU Approval Status            | Approved                  | [1]                                                                     |
| EU Approval Expiry Date       | 28 February 2027          | [1]                                                                     |
| EU Candidate for Substitution | No                        | [1]                                                                     |
| Current CLH Consultation      | Open until 2 January 2026 | ECHA seeking comments on harmonized classification & labeling (CLH) [2] |
| Dossier Rapporteurs           | Austria / Estonia         | [1]                                                                     |

Beyond the core approval, a significant regulatory development is in progress:

- Harmonised Classification and Labelling (CLH):** ECHA has published a proposal for the harmonised classification and labelling of **propaquizafof**. This is a critical step for ensuring consistent hazard communication across the EU. Stakeholders are invited to submit comments until **2 January 2026** [2]. The details of the proposed classification can be found on the ECHA consultation website [3].

## Scientific Rationale: Hepatocarcinogenicity & Human Relevance

The regulatory assessment of **propaquizafof** is informed by extensive research into its mode of action (MOA). Studies indicate that the liver tumors observed in rodents are likely not relevant to human risk.

- **PPAR $\alpha$ -Mediated Mode of Action:** Long-term dietary exposure to **propaquizafof** induces liver tumors in rats and mice. Mechanistic studies have demonstrated that this effect is triggered by the activation of the **Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ )**, a key regulator of lipid metabolism [4] [5].
- **Key Events in Rodents:** Activation of PPAR $\alpha$  leads to a sequence of key events in rodent livers, including increased gene transcription, peroxisome proliferation, liver enlargement, and sustained cell proliferation, culminating in tumor formation [4].
- **Species-Specificity and Human Relevance:** Crucially, this PPAR $\alpha$ -mediated MOA is considered rodent-specific. The expression and activity of PPAR $\alpha$  are significantly lower in human liver compared to rodents. Studies using **PPAR $\alpha$ -knockout (KO) rats** confirmed that the observed hepatocellular changes and proliferation are entirely dependent on the presence of PPAR $\alpha$ , which is not sufficiently activated in humans at relevant exposures [4] [5]. Therefore, the hepatocarcinogenic risk from **propaquizafof** exposure is considered low for humans.

The following diagram illustrates the key events in the rodent-specific mode of action.



[Click to download full resolution via product page](#)

*PPARα-mediated key events leading to liver tumors in rodents are not plausible in humans due to quantitative differences in pathway biology [4] [5].*

## Environmental Fate & Properties

For a comprehensive safety profile, the environmental fate and physicochemical properties of **propaquizafof** are summarized below.

| Property                  | Value / Description                       | Details                                                                                                        |
|---------------------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Water Solubility          | 0.63 mg/L (at 20°C, pH 7)                 | Low [1]                                                                                                        |
| Herbicide Mode of Action  | Acetyl CoA carboxylase (ACCase) inhibitor | HRAC Group 1 (A); disrupts fatty acid biosynthesis [1]                                                         |
| Environmental Persistence | Classified as a "Forever Chemical"        | Based on regulatory persistence criteria (e.g., field DT <sub>50</sub> ≥ 60 days) [1]                          |
| Photodegradation          | Forms multiple transformation products    | Degrades in water under UV light via pathways including rearrangement, dechlorination, and redox reactions [6] |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Propaquizafop (Ref: CGA 233380) - AERU [sitem.herts.ac.uk]
2. ECHA Weekly - 5 November 2025 [echa.europa.eu]
3. Harmonised classification and labelling consultations - ECHA [echa.europa.eu]
4. A human relevance investigation of PPAR $\alpha$ -mediated key ... [sciencedirect.com]
5. A human relevance investigation of PPAR $\alpha$ -mediated key ... [pubmed.ncbi.nlm.nih.gov]
6. Photodegradation of Propaquizafop in Water Under UV ... [mdpi.com]

To cite this document: Smolecule. [Current EU Regulatory Status & Ongoing Process]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b540285#propaquizafop-regulatory-status-and-approval>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)